molecular formula C19H24N4 B11370947 2-methyl-N-(4-(piperidin-1-yl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

2-methyl-N-(4-(piperidin-1-yl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B11370947
M. Wt: 308.4 g/mol
InChI Key: FWYZUONGDYPPGF-UHFFFAOYSA-N
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Description

2-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE is a complex organic compound featuring a piperidine moiety, which is a six-membered heterocyclic ring containing nitrogen. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of a piperidine derivative, followed by its reaction with a phenyl-substituted pyrimidine compound. Catalysts such as sodium hydroxide or ethoxide are often used to facilitate these reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include sodium hydroxide, ethoxide, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C19H24N4

Molecular Weight

308.4 g/mol

IUPAC Name

2-methyl-N-(4-piperidin-1-ylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

InChI

InChI=1S/C19H24N4/c1-14-20-18-7-5-6-17(18)19(21-14)22-15-8-10-16(11-9-15)23-12-3-2-4-13-23/h8-11H,2-7,12-13H2,1H3,(H,20,21,22)

InChI Key

FWYZUONGDYPPGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)NC3=CC=C(C=C3)N4CCCCC4

Origin of Product

United States

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